1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea
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Overview
Description
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring with a hydroxyl group, a methoxyphenyl group, and a thiourea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 4-hydroxycyclohexylamine with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted phenylthiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, while the thiourea moiety can interact with active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((1r,4r)-4-Hydroxycyclohexyl)-3-phenylthiourea: Lacks the methoxy group, leading to different reactivity and biological activity.
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea: Has a methoxy group at a different position, affecting its interaction with molecular targets.
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-hydroxyphenyl)thiourea: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.
Uniqueness
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups, along with the thiourea moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H20N2O2S |
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Molecular Weight |
280.39 g/mol |
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C14H20N2O2S/c1-18-13-5-3-2-4-12(13)16-14(19)15-10-6-8-11(17)9-7-10/h2-5,10-11,17H,6-9H2,1H3,(H2,15,16,19) |
InChI Key |
ZXFSXBFJXORQBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC2CCC(CC2)O |
Origin of Product |
United States |
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